molecular formula C11H18BrNO2 B572466 tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 1221818-32-1

tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B572466
CAS No.: 1221818-32-1
M. Wt: 276.174
InChI Key: QGSRTTBTCLSPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a chemical compound with the molecular formula C11H18BrNO2 and a molecular weight of 276.17 g/mol . It is a bicyclic compound containing a bromine atom and a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structure and reactivity.

Scientific Research Applications

tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate has several scientific research applications, including:

Safety and Hazards

The safety information for this compound includes the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 . The precautionary statements include P264-P270-P301+P312+P330-P501 .

Future Directions

The future directions for this compound could involve further exploration of its synthesis and potential applications. For instance, the core of this compound was incorporated into the structure of the antihistamine drug Rupatidine , suggesting potential applications in pharmaceuticals.

Preparation Methods

The synthesis of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The tert-butyl ester group provides stability and can be hydrolyzed under acidic or basic conditions to release the corresponding carboxylic acid .

Comparison with Similar Compounds

tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which makes it a valuable intermediate in various chemical transformations.

Properties

IUPAC Name

tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSRTTBTCLSPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678040
Record name tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221818-32-1
Record name 1,1-Dimethylethyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221818-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.